molecular formula C11H11IN4O5 B149415 4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole CAS No. 67013-48-3

4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole

Cat. No. B149415
CAS RN: 67013-48-3
M. Wt: 406.13 g/mol
InChI Key: BEDDXHFONHIYPB-UHFFFAOYSA-N
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Description

The compound 4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole is a derivative of 4-amino-7-nitrobenz-2-oxa-1,3-diazole, which is a fluorogenic amine with potential applications in biochemistry. For instance, it has been used as a substrate for the microdetermination of chymotrypsin, an enzyme involved in protein digestion .

Synthesis Analysis

The synthesis of related compounds involves the preparation of fluorogenic substrates by introducing various functional groups to the amino group of the 4-amino-7-nitrobenz-2-oxa-1,3-diazole core. These substrates, such as 7-(N-tosyl-and N-mesyl-L-phenylalanyl)amino-4-nitrobenz-2-oxa-1,3-diazole, have been shown to be effective for enzyme assays . Although the specific synthesis of the iodoacetoxyethyl-N-methyl derivative is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of 4-amino-7-nitrobenz-2-oxa-1,3-diazole derivatives is characterized by the presence of a nitro group and a diazole ring, which are crucial for their fluorescent properties. The introduction of different substituents at the amino position can significantly alter the chemical behavior and interaction with biological molecules .

Chemical Reactions Analysis

The reactivity of the core structure, 7-nitrobenz-2-oxa-1,3-diazole, with various functional groups, allows for its use in labeling reactions. For example, it has been used as a fluorescent labeling reagent for the detection of amino acids in high-performance liquid chromatography . The interaction of similar compounds with thiol groups has also been reported, as seen with the reaction of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole with glutathione transferase, which results in enzyme inactivation reversible by dithiothreitol treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. The fluorogenic nature of these compounds is utilized in sensitive detection methods, such as the detection of amino acids at the femtomole level using fluorescence . The reactivity with thiol groups and the reversible inactivation of enzymes suggest that these compounds can interact with biological molecules under specific conditions, which can be exploited in biochemical assays .

Scientific Research Applications

1. Fluorescent Labeling in Biochemical Studies

IANBD is often used as a fluorescent probe due to its sensitivity and specificity. For instance, it has been employed to study the kinetics of thin filament activation in rabbit psoas muscle, where the fluorescence intensity of IANBD-labeled troponin I was sensitive to changes in calcium concentration and actin attachment in muscle fibers (Brenner & Chalovich, 1999).

2. Analytical Chemistry and Chromatography

IANBD derivatives are used in high-performance liquid chromatography for the sensitive detection of amino acids. For example, Watanabe & Imai (1981) employed 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, for the fluorescent labeling and chromatographic analysis of amino acids (Watanabe & Imai, 1981).

3. Studies on Protein Conformation and Interaction

IANBD has been used to investigate the conformation and interaction of various proteins. For example, it was used to label the acetylcholine receptor from Torpedo californica, enabling the study of receptor activation and desensitization mechanisms (Dunn & Raftery, 1982).

4. Probing Membrane and Enzyme Dynamics

This compound is also used to understand membrane dynamics and enzyme behaviors. Gilardi et al. (1994) engineered the maltose binding protein to create a mutant that could be modified with IANBD, thus enabling the study of conformational changes related to maltose binding (Gilardi, Zhou, Hibbert & Cass, 1994).

5. Use in Cell Biology and Medical Research

In medical research, IANBD has been instrumental in studying cellular processes and disease mechanisms. For example, Komissarov et al. (2004) investigated the role of plasminogen activator inhibitor-1 in tissue-type plasminogen activator reactions using NBD-labeled inhibitors, contributing to our understanding of cancerogenesis (Komissarov, Declerck & Shore, 2004).

Safety And Hazards

The specific safety and hazards related to this compound are not detailed in the available resources. It is noted that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The compound has been used in various studies, particularly in the field of muscle physiology . It could potentially be used in future research to further understand the mechanisms of muscle contraction and other related physiological processes.

properties

IUPAC Name

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN4O5/c1-15(4-5-20-9(17)6-12)7-2-3-8(16(18)19)11-10(7)13-21-14-11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDDXHFONHIYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217218
Record name 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole

CAS RN

67013-48-3
Record name 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IANBD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJD3BAC4VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N-(iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole
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Citations

For This Compound
32
Citations
BM Conti-Tronconi, SMJ Dunn, MA Raftery - Biochemical and biophysical …, 1982 - Elsevier
It is demonstrated that two classes of binding site for acetylcholine are present on Torpedo californica acetylcholine receptor. One class is the well documented site on each of the two …
Number of citations: 29 www.sciencedirect.com
SM Dunn, MA Raftery - Proceedings of the National …, 1982 - National Acad Sciences
The acetylcholine receptor from Torpedo californica was labeled by reaction with the fluorescent probe 4-[N-(iodoacetoxy)ethyl-N-methyl]amino-7-nitrobenz-2-oxa-1,3-diazole without …
Number of citations: 85 www.pnas.org
HC Cheung, BM Liu - Journal of Muscle Research & Cell Motility, 1984 - Springer
The distance between the nucleotide site and the reactive cysteine-373 of G-actin was determined from resonance energy transfer measurements by using 1,N 6 -ethenoadenosine …
Number of citations: 15 link.springer.com
JR Zabrecky, MA Raftery - Journal of receptor research, 1985 - Taylor & Francis
The composition of membranes containing acetylcholine receptor was altered in order to examine the possible role of lipids in receptor function. Polyethylene glycol was used to fuse …
Number of citations: 26 www.tandfonline.com
DA Martyn, CJ Freitag, PB Chase, AM Gordon - Biophysical journal, 1999 - cell.com
Abstract Changes in skeletal troponin C (sTnC) structure during thin filament activation by Ca 2+ and strongly bound cross-bridge states were monitored by measuring the linear …
Number of citations: 40 www.cell.com
P Lindahl, E Raub-Segall, ST Olson… - Biochemical …, 1991 - portlandpress.com
Papain was labelled by attachment of the fluorescent groups 2-(4′-acetamidoanilino)naphthalene-6-sulphonic acid (AANS) or N-(acetylaminoethyl)-8-naphthylamine-1-sulphonic acid (…
Number of citations: 37 portlandpress.com
RS Brown, UJ Krull, BD Hougham - Biotechnology Research and …, 2012 - books.google.com
Biochemical and instrumental*::::: of fibre-optic biosensor development, are considered in, this study.. A sensing process, must be,. capablé of transducing, the selective chémical### …
Number of citations: 0 books.google.com
S Quan, P Koldewey, T Tapley, N Kirsch… - Nature structural & …, 2011 - nature.com
To optimize the in vivo folding of proteins, we linked protein stability to antibiotic resistance, thereby forcing bacteria to effectively fold and stabilize proteins. When we challenged …
Number of citations: 190 www.nature.com
IS Skerjanc, GC Shore, JR Silvius - The EMBO Journal, 1987 - embopress.org
We have used fluorescence measurements and assays of vesicle disruption (contents leakage) to monitor the interaction between lipid vesicles and a synthetic peptide corresponding …
Number of citations: 58 www.embopress.org
K Nagai, T Masuda, T Nakagawa, BD Freeman… - Progress in Polymer …, 2001 - Elsevier
Since the first report of the synthesis of poly[1-(trimethylsilyl)-1-propyne] [poly(TMSP)] in 1983, a large number of publications, presently up to about 350 journal articles and patents, has …
Number of citations: 720 www.sciencedirect.com

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